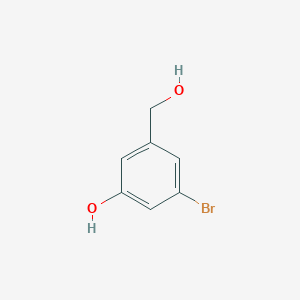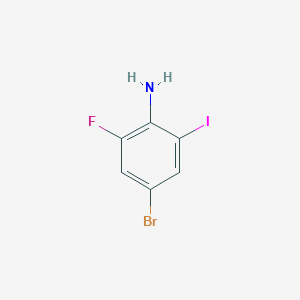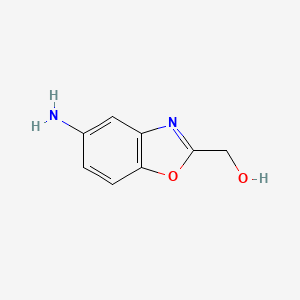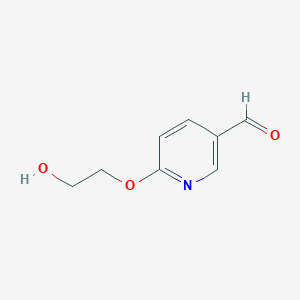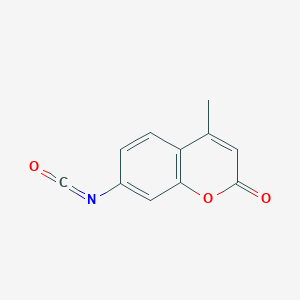
7-isocyanato-4-methyl-2H-chromen-2-one
Descripción general
Descripción
7-isocyanato-4-methyl-2H-chromen-2-one is a chemical compound with the molecular formula C11H7NO3 . It has a molecular weight of 201.18 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 7-isocyanato-4-methyl-2H-chromen-2-one is 1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
7-isocyanato-4-methyl-2H-chromen-2-one has a molecular weight of 201.18 . It should be stored in an inert atmosphere and under -20°C . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Biological Screening
The synthesis of derivatives related to 7-isocyanato-4-methyl-2H-chromen-2-one has been explored for their biological activities. For instance, Khan et al. (2003) synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one, demonstrating significant cytotoxic and bactericidal activities among the series. Similarly, Soman and Thaker (2013) synthesized tetracyclic azanaphthalen-8-ones from 3-bromo-4-methyl benzo[h]-chromen-2-one, showing good antimicrobial results (Khan et al., 2003); (Soman & Thaker, 2013).
Antimicrobial and Antitumor Applications
Research has also focused on the antimicrobial and antitumor potential of compounds synthesized from 7-isocyanato-4-methyl-2H-chromen-2-one. Zghab et al. (2017) discussed the synthesis of novel isoxazoline chromene derivatives exhibiting antibacterial and anticoagulant activities, which demonstrates the versatility of chromene derivatives in medicinal chemistry. Stevens et al. (1984) studied the antitumor properties of imidazotetrazines synthesized from isocyanates, indicating the potential of isocyanate derivatives in cancer treatment (Zghab et al., 2017); (Stevens et al., 1984).
Chemical Synthesis and Photophysical Investigation
Further applications include the synthesis of chromen-2-one derivatives for photophysical studies. Ranjith et al. (2010) investigated the fluorescence behavior of substituted coumarin derivatives, revealing the effect of substituents on the photophysical properties of these compounds. This type of research can lead to the development of new materials for optical applications (Ranjith et al., 2010).
Propiedades
IUPAC Name |
7-isocyanato-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-7-4-11(14)15-10-5-8(12-6-13)2-3-9(7)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEHPUBNERNXNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-isocyanato-4-methyl-2H-chromen-2-one | |
CAS RN |
139374-47-3 | |
| Record name | 7-isocyanato-4-methyl-2H-chromen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

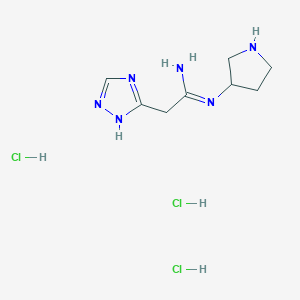

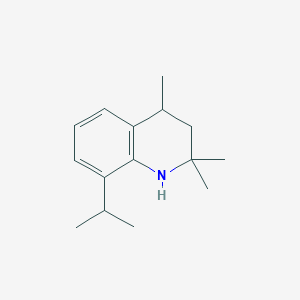
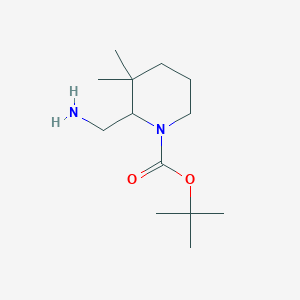
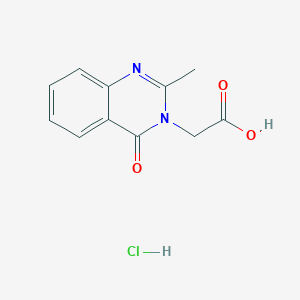
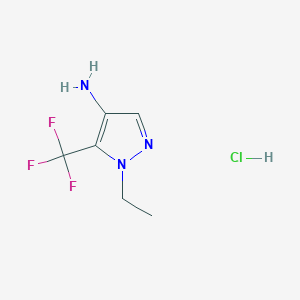
copper(I)](/img/structure/B1528346.png)

